

# Spectroscopic Blueprint of 4-Bromo-2-isopropylphenol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *4-Bromo-2-isopropylphenol*

Cat. No.: *B032581*

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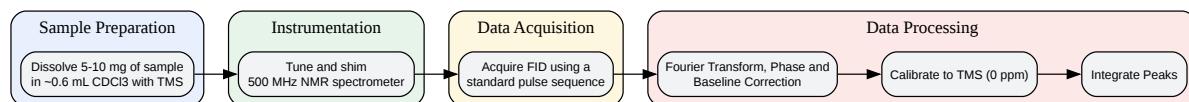
## Introduction: Unveiling the Structure of a Key Synthetic Intermediate

**4-Bromo-2-isopropylphenol** is a substituted phenolic compound with significant potential as a building block in the synthesis of more complex molecules in agrochemicals, pharmaceuticals, and materials science. Its chemical architecture, featuring a hydroxyl group, an isopropyl substituent, and a bromine atom on an aromatic ring, presents a unique combination of steric and electronic properties. Accurate structural elucidation and purity assessment are paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Bromo-2-isopropylphenol** (CAS No. 26307-50-6), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

**A Note on the Data:** As of the compilation of this guide, publicly accessible, experimentally-derived spectra for **4-Bromo-2-isopropylphenol** are not available. Therefore, the data presented herein are high-confidence predictions based on established spectroscopic principles and empirical data from analogous chemical structures. These predictions serve as a robust reference for researchers in the identification and characterization of this compound.

## Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the following IUPAC numbering system for the atoms in **4-Bromo-2-isopropylphenol** will be used.



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Caption: Workflow for <sup>1</sup>H NMR Data Acquisition and Processing.

## B. <sup>13</sup>C NMR Spectroscopy

Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~152	C1
~135	C3
~132	C5
~128	C2
~118	C6
~115	C4
~27	C7
~22	C8, C9

Interpretation:

The proton-decoupled <sup>13</sup>C NMR spectrum is predicted to show eight distinct signals, corresponding to the nine carbon atoms in the molecule (the two methyl carbons of the isopropyl group are equivalent). The carbon attached to the hydroxyl group (C1) will be the

most downfield in the aromatic region. The carbon bearing the bromine atom (C4) will be significantly shielded. The remaining aromatic carbons will appear in the typical range of  $\delta$  115-140 ppm. The aliphatic carbons of the isopropyl group will be found in the upfield region of the spectrum.

Experimental Protocol for  $^{13}\text{C}$  NMR Spectroscopy:

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy.
- Instrument Setup: Use a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).
- Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the FID similarly to the  $^1\text{H}$  NMR data. Calibrate the spectrum using the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16 ppm).

## II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3550-3200	Strong, Broad	O-H stretch (hydrogen-bonded)
~3100-3000	Medium	Aromatic C-H stretch
~2960-2870	Medium	Aliphatic C-H stretch (isopropyl)
~1600, ~1470	Medium-Strong	Aromatic C=C ring stretch
~1250	Strong	C-O stretch (phenol)
~820	Strong	C-H out-of-plane bend (para-disubstituted)

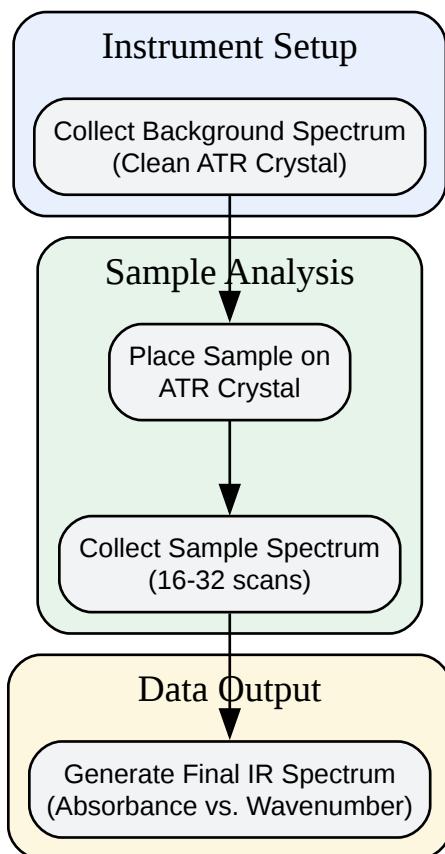
#### Interpretation:

The IR spectrum of **4-Bromo-2-isopropylphenol** is expected to be dominated by a strong, broad absorption band in the region of 3550-3200 cm<sup>-1</sup> characteristic of a hydrogen-bonded hydroxyl group. [1] Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm<sup>-1</sup>, respectively. The presence of the aromatic ring will be confirmed by characteristic C=C stretching absorptions around 1600 and 1470 cm<sup>-1</sup>. A strong C-O stretching band for the phenolic group is anticipated around 1250 cm<sup>-1</sup>. Finally, a strong band in the fingerprint region around 820 cm<sup>-1</sup> can be attributed to the out-of-plane C-H bending of the para-disubstituted aromatic ring.

#### Experimental Protocol for FTIR Spectroscopy (ATR):

- **Sample Preparation:** Place a small amount of solid **4-Bromo-2-isopropylphenol** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.



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Caption: Workflow for ATR-FTIR Data Acquisition.

### III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
214/216	High	$[M]^+$ (Molecular Ion)
199/201	High	$[M - CH_3]^+$
135	Medium	$[M - Br]^+$
107	Medium	$[M - Br - C_2H_4]^+$

#### Interpretation:

The electron ionization mass spectrum of **4-Bromo-2-isopropylphenol** is expected to show a prominent molecular ion peak cluster at m/z 214 and 216, with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom ( $^{79}Br$  and  $^{81}Br$ ). A significant fragmentation pathway is the loss of a methyl group from the isopropyl substituent, leading to a stable benzylic cation at m/z 199/201. Loss of the bromine atom would result in a fragment at m/z 135. Further fragmentation of this ion could lead to other smaller fragments.

#### Experimental Protocol for Mass Spectrometry (GC-MS):

- **Sample Preparation:** Dissolve a small amount of **4-Bromo-2-isopropylphenol** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- **Instrument Setup:** Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. Set an appropriate GC temperature program to ensure good separation and peak shape.
- **Data Acquisition:** Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC. The mass spectrometer will scan a range of m/z values (e.g., 40-300 amu) as the compound elutes from the GC column.
- **Data Analysis:** Identify the peak corresponding to **4-Bromo-2-isopropylphenol** in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to determine the molecular ion and fragmentation pattern.

## Conclusion

The predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for **4-Bromo-2-isopropylphenol**. This information, coupled with the detailed experimental protocols, will be invaluable to researchers in the fields of synthetic chemistry, drug discovery, and materials science for the unambiguous identification and characterization of this important chemical intermediate. While these predicted spectra are based on sound scientific principles, experimental verification is always the gold standard in chemical analysis.

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## Sources

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- To cite this document: BenchChem. [Spectroscopic Blueprint of 4-Bromo-2-isopropylphenol: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032581#spectroscopic-data-for-4-bromo-2-isopropylphenol-nmr-ir-ms>

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